2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
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Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17F2N3O3S. The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Scientific Research Applications
Synthetic Applications and Biological Activities
Synthesis and Anti-bacterial Study : Research into sulfonamide derivatives, including compounds with piperidine elements, highlights their significant anti-bacterial properties. For example, a study on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated these compounds' moderate to strong activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Sulfonamides as Cyclisation Terminators : Another study described the use of sulfonamides, including those with piperidine rings, as terminators in cationic cyclisations. This research is relevant for understanding the chemical behavior of sulfonamide and piperidine-based structures in synthetic organic chemistry (Charlotte M. Haskins & D. Knight, 2002).
Optical Purity in Piperidine Synthesis : The production of optically pure piperidine derivatives, through specific reactions, underscores the importance of piperidine structures in developing compounds with controlled stereoselectivity. This can be crucial for the pharmaceutical applications of such compounds (J. L. Ruano et al., 2006).
Nitroxide-Based Cellular Protection : Studies on piperidine nitroxides, such as their reactions with nitrogen dioxide, indicate their potential in protecting cells from radical-induced damage. This research suggests that derivatives of piperidine could play a role in developing antioxidant and protective agents (S. Goldstein et al., 2003).
Cyclisation and Enantioselectivity : The use of piperidine derivatives in [4+2] cycloaddition reactions for generating complex molecules with high stereocontrol illustrates the versatility of piperidine structures in synthetic chemistry (Yong Liu et al., 2013).
Properties
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c19-15-3-4-17(20)14(9-15)12-27(24,25)23-7-1-2-16(11-23)26-18-8-13(10-21)5-6-22-18/h3-6,8-9,16H,1-2,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXKBUOMMKNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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